Etioporphyrin I

Descripción general

Descripción

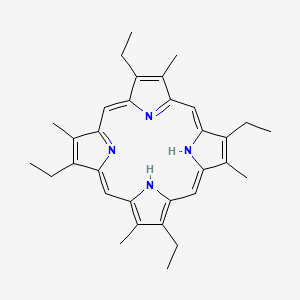

Etioporphyrin I is a type of porphyrin, a class of organic compounds that play a crucial role in various biological processes. Porphyrins are characterized by their large, stable, and aromatic macrocyclic structure, which consists of four pyrrole rings interconnected by methine bridges. This compound, specifically, is a derivative of protoporphyrin with methyl and ethyl groups at the β positions of each pyrrole ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Etioporphyrin I can be synthesized through several methods. One common approach involves the condensation of tripyrranes with 2,5-diformylpyrroles. Another method is the acid-catalyzed condensation of α-free dipyrromethanes with aldehydes to form porphyrinogens, which are then chemically oxidized to obtain porphyrins .

Industrial Production Methods: Industrial production of porphyrins, including this compound, often involves the Adler-Longo method, which uses benzaldehyde and pyrrole in the presence of an acid catalyst. This method, while low-yielding, is prized for its simplicity and applicability for large-scale preparation .

Análisis De Reacciones Químicas

Types of Reactions: Etioporphyrin I undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metalloporphyrins.

Reduction: Reduction reactions can modify the porphyrin ring, altering its electronic properties.

Substitution: Substitution reactions can introduce different functional groups into the porphyrin structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve halogenated solvents and catalysts like trifluoroacetic acid.

Major Products: The major products formed from these reactions include various metalloporphyrins, which have different metals coordinated to the central nitrogen atoms of the porphyrin ring .

Aplicaciones Científicas De Investigación

Etioporphyrin I has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the properties and reactions of porphyrins.

Biology: this compound is used to investigate the role of porphyrins in biological systems, including their function in hemoglobin and chlorophyll.

Mecanismo De Acción

The mechanism of action of Etioporphyrin I involves its ability to interact with light and generate reactive oxygen species. This property is utilized in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted tissues. The molecular targets and pathways involved include the cellular membranes and various biomolecules that are susceptible to oxidative damage .

Comparación Con Compuestos Similares

- Protoporphyrin IX

- Hematoporphyrin

- Chlorophyll

- Phthalocyanine

Etioporphyrin I’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Etioporphyrin I is a naturally occurring porphyrin derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Overview of this compound

This compound is a member of the porphyrin family, characterized by its unique structure that allows for various biological interactions. Its synthesis has been improved over the years, enhancing its availability for research and therapeutic applications . The compound's structure facilitates interactions with biological macromolecules, such as proteins and nucleic acids, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. A notable study demonstrated that certain porphyrin derivatives, including those similar to this compound, inhibit human Topoisomerase I (Top1), an enzyme crucial for DNA replication and repair . The inhibition of Top1 leads to the accumulation of DNA damage and subsequent cell death.

The mechanism through which this compound exerts its anticancer effects involves:

- Topoisomerase Inhibition : this compound binds to Top1 without stabilizing the Top1-DNA cleavage complex, unlike traditional Top1 inhibitors such as camptothecin (CPT). This unique interaction allows it to promote proteasome-mediated degradation of Top1, enhancing apoptotic signaling pathways .

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, which further contributes to cellular stress and apoptosis in cancer cells .

Case Studies

A study involving MCF7 breast adenocarcinoma cells treated with this compound revealed significant PARP cleavage, a hallmark of apoptosis. The results indicated that the compound not only inhibits Top1 but also activates apoptotic pathways through secondary DNA modifications independent of direct drug interaction with Top1 .

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. Research indicates that porphyrins can inhibit HIV-1 virus entry into host cells. Specifically, porphyrins with carboxyphenyl moieties have demonstrated significant anti-HIV-1 activity under both non-photodynamic and photodynamic conditions .

- Inhibition of Viral Entry : The negative charge on carboxylated porphyrins allows them to interact with positively charged regions on viral proteins, preventing HIV from entering host cells .

- Photodynamic Therapy (PDT) : Under light exposure, these compounds can generate reactive species that damage viral components, further inhibiting viral replication .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Mechanism | Cell Line/Model | Key Findings |

|---|---|---|---|

| Anticancer | Inhibition of Topoisomerase I | MCF7 breast adenocarcinoma | Induces apoptosis via ROS and PARP cleavage |

| Antiviral | Inhibition of HIV-1 entry | HEK293T and TZM-bl | Significant reduction in viral entry under PDT |

| Apoptosis Induction | Activation of proteasome-mediated degradation of Top1 | MCF7 | Promotes cell death without trapping Top1-DNA |

Propiedades

IUPAC Name |

2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZHKQAQSTVZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448-71-5 | |

| Record name | 21H,23H-Porphine, 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.